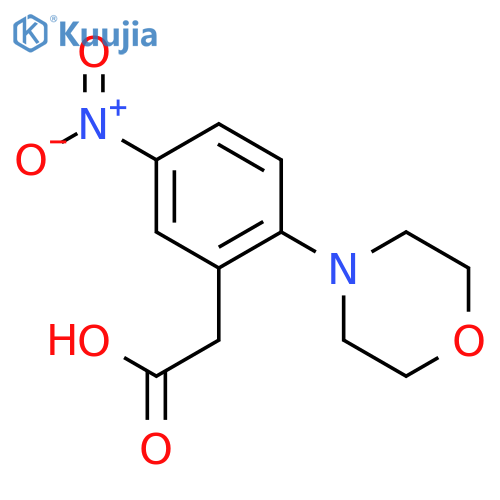

Cas no 52427-07-3 ((2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid)

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- (2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid

- 2-(2-morpholin-4-yl-5-nitrophenyl)acetic acid

- 2-(2-morpholino-5-nitrophenyl)acetic acid

- DTXSID901263369

- (2-Morpholin-4-yl-5-nitro-phenyl)-aceticacid

- 52427-07-3

- 2-[2-(morpholin-4-yl)-5-nitrophenyl]acetic acid

- 2-(4-Morpholinyl)-5-nitrobenzeneacetic acid

-

- インチ: InChI=1S/C12H14N2O5/c15-12(16)8-9-7-10(14(17)18)1-2-11(9)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2,(H,15,16)

- InChIKey: UNELIIKKWOQXFP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(CC(=O)O)C(=C1)N2CCOCC2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 266.09027155g/mol

- どういたいしつりょう: 266.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 95.6Ų

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM163219-1g |

2-(2-morpholino-5-nitrophenyl)acetic acid |

52427-07-3 | 95% | 1g |

$405 | 2021-08-05 | |

| Crysdot LLC | CD11110969-1g |

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid |

52427-07-3 | 95+% | 1g |

$429 | 2024-07-17 | |

| Chemenu | CM163219-1g |

2-(2-morpholino-5-nitrophenyl)acetic acid |

52427-07-3 | 95% | 1g |

$371 | 2024-07-15 | |

| Alichem | A019122208-1g |

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid |

52427-07-3 | 95% | 1g |

$346.50 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737380-1g |

2-(2-Morpholino-5-nitrophenyl)acetic acid |

52427-07-3 | 98% | 1g |

¥3430.00 | 2024-05-10 |

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acidに関する追加情報

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid (CAS No. 52427-07-3): A Comprehensive Overview

(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid, identified by its CAS number 52427-07-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both morpholine and nitro substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The< strong>nitro group at the 5-position of the phenyl ring is a well-known pharmacophore that can influence the reactivity and binding affinity of the molecule. In recent years, nitroaromatic compounds have been extensively studied for their roles in anti-inflammatory, anticancer, and antimicrobial applications. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions that are crucial in medicinal chemistry.

The< strong>morpholine moiety at the 2-position introduces a secondary amine functionality, which can participate in hydrogen bonding interactions with biological targets. Morpholine derivatives are widely used in pharmaceuticals due to their ability to enhance solubility and bioavailability. The combination of these two functional groups in< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid creates a promising framework for designing novel therapeutic agents.

In recent studies, researchers have explored the pharmacological properties of< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid as a potential scaffold for developing small-molecule inhibitors. Its structural features make it an attractive candidate for targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a critical role in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making them prime targets for therapeutic intervention.

Moreover, the< strong>nitro group in this compound can be reduced to an amine under specific conditions, leading to the formation of a morpholine derivative with altered pharmacological properties. This redox chemistry has been exploited in various drug development strategies, where the ability to switch between different functional states can enhance drug efficacy and selectivity. Such transformations are particularly relevant in designing prodrugs that require metabolic activation to exert their therapeutic effects.

The< strong>morpholine ring also contributes to the metabolic stability of< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid. Morpholine derivatives are known to exhibit good resistance to enzymatic degradation, which can prolong the half-life of drugs containing this moiety. This property is particularly advantageous in oral formulations, where bioavailability is a critical factor determining therapeutic success.

In addition to its potential as an inhibitor scaffold, this compound has been investigated for its role in modulating neurotransmitter systems. The structural similarity between< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid and known psychoactive compounds suggests that it may interact with central nervous system receptors. Preliminary studies have indicated that derivatives of this compound may have anxiolytic and antidepressant effects, although further research is needed to fully elucidate these mechanisms.

The synthesis of< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid involves multi-step organic reactions that highlight its synthetic versatility. The nitration of phenol derivatives followed by nucleophilic substitution with morpholine provides a straightforward route to this compound. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or modify existing ones, expanding the chemical space available for drug discovery.

The pharmacokinetic profile of< strong>(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid is another area of interest. Studies have shown that this compound exhibits moderate oral bioavailability and distributes widely throughout various tissues upon administration. Its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders. Additionally, its metabolic pathways have been characterized, providing insights into how it is processed by the body and eliminated.

In conclusion, (2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid (CAS No. 52427-07-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its pharmacological properties, make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Further exploration of its chemical space and biological activities will undoubtedly lead to new insights and applications in medicine.

52427-07-3 ((2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid) 関連製品

- 2731007-16-0(Phenylalanine, methyl ester, hydrochloride (1:2))

- 73582-86-2(3-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid)

- 54955-39-4(2-(Thiophen-2-yl)propanoic acid)

- 1248072-48-1(1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole)

- 2680663-43-6(methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate)

- 678186-02-2(4-Ethoxy-3-[3-(4-fluoro-phenyl)-ureido]-benzene sulfonyl chloride)

- 1001-62-3(Peroxide,bis(methylsulfonyl))

- 1803756-26-4(Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate)

- 1398507-88-4((S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine)

- 154312-75-1(2-(1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride)